molecular formula C16H17N5O2 B6978629 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one

3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6978629
M. Wt: 311.34 g/mol
InChI Key: PNANAEMNHJHHJN-UHFFFAOYSA-N
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Description

3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the class of triazolopyrimidines

Properties

IUPAC Name

3-methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-16(2,11-7-5-4-6-8-11)12(22)9-21-10-17-14-13(15(21)23)18-19-20(14)3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNANAEMNHJHHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.

    Pyrimidine Ring Formation: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the pyrimidine ring. This step often requires the use of strong acids or bases and elevated temperatures.

    Substitution Reactions: The final step involves the introduction of the 3-methyl-2-oxo-3-phenylbutyl group. This can be accomplished through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with the appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the triazolopyrimidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-5-one: Similar structure but with a different position of the oxo group.

    3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-4-one: Another isomer with the oxo group at a different position.

Uniqueness

3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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